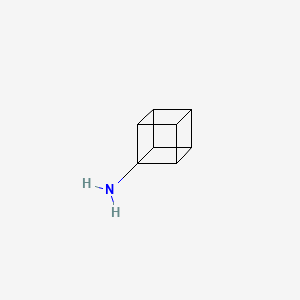

Cuban-1-amine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

cuban-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c9-8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXYBDQWZXOAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1C5C2C3C45N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Cuban-1-amine and its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to cuban-1-amine, a molecule of significant interest in medicinal chemistry and materials science due to its unique three-dimensional structure. This document details the synthesis of key precursors, including cubanecarboxylic acid, and outlines the primary methodologies for the introduction of the amine functionality. All quantitative data is summarized for clarity, and detailed experimental protocols for key reactions are provided.

Introduction

Cubane-1-amine, with its rigid, cage-like hydrocarbon framework, presents a unique scaffold for the design of novel therapeutic agents and advanced materials. The cubane core can act as a bioisostere for phenyl rings, offering improved metabolic stability and novel intellectual property opportunities. The synthesis of this compound and its derivatives is a critical aspect of harnessing the potential of this fascinating molecule. This guide focuses on the most common and practical synthetic pathways, starting from readily available precursors.

Synthesis of Key Precursor: Cubanecarboxylic Acid

The most common starting material for the synthesis of this compound is cubanecarboxylic acid. While cubane-1,4-dicarboxylic acid is commercially available, its monofunctionalization is a key step. An optimized procedure for the preparation of cubanecarboxylic acid involves the Barton decarboxylation of cubane-1,4-dicarboxylic acid monomethyl ester.

Synthesis of Dimethyl Cubane-1,4-dicarboxylate

A practical laboratory-scale synthesis of dimethyl cubane-1,4-dicarboxylate has been reported with an overall yield of approximately 23% from cyclopentanone.[1] This di-ester is a versatile starting material for various cubane derivatives.

Monodecarboxylation of Cubane-1,4-dicarboxylic Acid

The conversion of cubane-1,4-dicarboxylic acid to cubanecarboxylic acid can be achieved through the homolytic decomposition of its corresponding thiohydroxamic ester, a method known as the Barton decarboxylation.[2] This procedure has been optimized for both cubanecarboxylic acid and cubane itself.[2]

Table 1: Synthesis of Cubanecarboxylic Acid

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Cubane-1,4-dicarboxylic acid monomethyl ester | 1. Oxalyl chloride, cat. DMF, benzene, reflux; 2. N-hydroxypyridine-2-thione sodium salt, cat. DMAP, benzene, rt; 3. t-BuSH, hv (350 nm), 15 °C | Cubanecarboxylic acid | High | [2] |

Synthesis of this compound

The introduction of the amine group at a bridgehead position of the cubane cage is typically achieved from cubanecarboxylic acid via two primary rearrangement reactions: the Curtius rearrangement and the Hofmann rearrangement.

Curtius Rearrangement Route

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the corresponding amine.[3][4][5][6] This is a widely used method for the synthesis of primary amines from carboxylic acids.[7]

Caption: Curtius Rearrangement pathway to this compound.

A general procedure for the Curtius rearrangement involves the conversion of the carboxylic acid to the acyl azide, followed by thermal rearrangement and hydrolysis.

-

Formation of Cubanecarbonyl Azide: To a solution of cubanecarboxylic acid in an inert solvent (e.g., toluene), add thionyl chloride or oxalyl chloride to form the acyl chloride. After removal of excess reagent, the crude acyl chloride is dissolved in a suitable solvent (e.g., acetone) and treated with an aqueous solution of sodium azide at low temperature (e.g., 0 °C) to yield cubanecarbonyl azide.

-

Curtius Rearrangement and Hydrolysis: The cubanecarbonyl azide is carefully isolated and then heated in an inert solvent (e.g., toluene) to induce rearrangement to cubane-1-isocyanate with the evolution of nitrogen gas. The resulting isocyanate is then hydrolyzed by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to afford this compound. The amine can be isolated as its hydrochloride salt.[8]

Table 2: Curtius Rearrangement for this compound Synthesis

| Intermediate | Reagents and Conditions | Product | Typical Yield |

| Cubanecarboxylic acid | 1. (COCl)₂, Benzene, reflux; 2. NaN₃, Acetone/H₂O, 0 °C | Cubanecarbonyl azide | Not typically isolated |

| Cubanecarbonyl azide | 1. Toluene, reflux; 2. aq. HCl, reflux | This compound hydrochloride | Good to high |

Hofmann Rearrangement Route

The Hofmann rearrangement provides an alternative pathway to this compound from cubanecarboxamide. This reaction involves the treatment of a primary amide with a halogen (e.g., bromine) and a strong base to yield an amine with one fewer carbon atom.[9][10]

Caption: Hofmann Rearrangement pathway to this compound.

-

Synthesis of Cubanecarboxamide: Cubanecarboxylic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then treated with concentrated ammonium hydroxide to produce cubanecarboxamide.

-

Hofmann Rearrangement: A solution of sodium hydroxide in water is cooled, and bromine is added to form a sodium hypobromite solution. Cubanecarboxamide is then added, and the mixture is heated to effect the rearrangement to cubane-1-amine. The product can be isolated by steam distillation or extraction.

Table 3: Hofmann Rearrangement for this compound Synthesis

| Intermediate | Reagents and Conditions | Product | Typical Yield |

| Cubanecarboxylic acid | 1. SOCl₂, reflux; 2. Conc. NH₄OH, 0 °C | Cubanecarboxamide | High |

| Cubanecarboxamide | Br₂, NaOH, H₂O, 75-85 °C | This compound | Moderate to good |

A variation of the Hofmann rearrangement using hypervalent iodine reagents, such as in situ generated species from iodobenzene and Oxone, has been developed for the conversion of alkylcarboxamides to their corresponding amines or carbamates, offering a milder alternative.[11][12]

Characterization of this compound

The structure and purity of this compound are typically confirmed by standard analytical techniques.

-

Infrared (IR) Spectroscopy: The presence of the primary amine is indicated by characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the cubane framework and the presence of the amine group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular formula.

Conclusion

The synthesis of this compound is a well-established process that primarily relies on the conversion of cubanecarboxylic acid through either the Curtius or Hofmann rearrangement. The choice of route may depend on the availability of reagents, scale of the reaction, and desired purity of the final product. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to access this valuable and unique chemical entity for their scientific endeavors. The commercial availability of cubane-1,4-dicarboxylic acid provides a practical starting point for these synthetic efforts.[14]

References

- 1. Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis | Semantic Scholar [semanticscholar.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. Hofmann rearrangement of carboxamides mediated by hypervalent iodine species generated in situ from iodobenzene and oxone: reaction scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations [organic-chemistry.org]

- 13. This compound | 91424-46-3 | Benchchem [benchchem.com]

- 14. Synthesis [ch.ic.ac.uk]

Spectroscopic Profile of Cuban-1-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for cuban-1-amine (also known as aminocubane or cubylamine), a unique saturated polycyclic amine with a highly strained cage structure. Due to its rigid framework, this compound serves as an important building block in medicinal chemistry and materials science. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control in various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its unique structure.

¹H NMR: Due to the high symmetry of the cubane cage, the proton NMR spectrum of this compound is expected to be relatively simple. The protons on the cubane cage are anticipated to appear in the range of 3.0-4.5 ppm. The protons of the amine group are expected to produce a broad singlet.

¹³C NMR: The carbon NMR spectrum will be instrumental in confirming the number of unique carbon environments. The carbon atom attached to the amine group is expected to be the most deshielded of the cubane carbons.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 3.0 - 4.5 | Multiplet | Cubane cage C-H |

| ¹H | Variable (broad) | Singlet | -NH₂ |

| ¹³C | ~60 | Singlet | C-NH₂ |

| ¹³C | 45 - 55 | Singlet | Cubane cage C-H |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine and the C-H and C-C bonds of the strained cubane cage.

Table 2: Expected Infrared Absorption Bands for this compound

| Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Description |

| N-H Stretch | 3300 - 3500 | Medium | Two bands for primary amine (symmetric and asymmetric) |

| C-H Stretch (cage) | ~3000 | Medium-Strong | C-H stretching of the cubane framework |

| N-H Bend | 1580 - 1650 | Medium | Scissoring vibration of the primary amine |

| C-N Stretch | 1000 - 1200 | Medium-Weak | Stretching of the carbon-nitrogen bond |

| Cubane Cage | Various | Weak | Skeletal vibrations of the strained cage |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₉N), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of approximately 119.16. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Description |

| [M]⁺ | 119.0735 | Molecular Ion |

| [M+H]⁺ | 120.0813 | Protonated Molecular Ion |

| [M+Na]⁺ | 142.0633 | Sodium Adduct |

Fragmentation of the cubane cage can be complex. Common fragmentation pathways for primary amines include the loss of the amino group or alpha-cleavage.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not available in the searched literature. However, standard procedures for each technique would be followed.

General NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled experiment is typically performed.

-

Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

General IR Spectroscopy Protocol:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Instrument: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

General Mass Spectrometry Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the general experimental workflow for the spectroscopic analysis of a synthesized compound.

Thermodynamic Stability of the Cubane Cage in Cubane-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the cubane cage, with a specific focus on cubane-1-amine. The remarkable kinetic stability of the highly strained cubane system makes it a unique scaffold in medicinal chemistry and materials science. Understanding the thermodynamic properties of its derivatives is crucial for the rational design of novel therapeutics and high-energy materials. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of critical pathways.

Introduction to the Thermodynamic Landscape of Cubane

The cubane molecule (C₈H₈) is a synthetic hydrocarbon featuring eight carbon atoms arranged at the corners of a cube. This unique geometry imposes significant strain on the C-C-C bonds, forcing them to adopt 90° angles, a severe deviation from the ideal 109.5° for sp³-hybridized carbon. This immense strain energy, approximately 166 kcal/mol, renders cubane thermodynamically unstable.[1] However, it exhibits remarkable kinetic stability, with decomposition occurring only at temperatures above 220°C.[1] This stability is attributed to the absence of low-energy decomposition pathways.[2] The introduction of functional groups, such as an amine group in cubane-1-amine, can modulate the electronic properties and thermodynamic stability of the cubane core.

Quantitative Thermodynamic Data

Table 1: Enthalpy of Formation and Strain Energy

| Compound | Formula | State | ΔHf° (kJ/mol) | Strain Energy (kJ/mol) | Method |

| Cubane | C₈H₈ | Gas | 603.4 ± 4 | 667.2 | W1-F12 Calculation[3][4] |

| Cubane | C₈H₈ | Solid | 548.6 ± 4.5 | - | From experimental ΔHsub[3][4] |

| Cubane-1-amine | C₈H₉N | Gas | 575.7 | Not Reported | G4 Calculation |

Table 2: Bond Dissociation Energies (BDEs)

| Compound | Bond | BDE (kJ/mol) | Method |

| Cubane | C-H | 438.4 ± 4 | W1-F12 Calculation[3][4] |

| Cubane-1-amine | C-N | 344.3 | G4 Calculation |

Experimental Protocols for Thermodynamic Analysis

Precise determination of the thermodynamic properties of cubane derivatives relies on a combination of experimental techniques. Below are detailed methodologies for key experiments.

Bomb Calorimetry for Enthalpy of Combustion

Objective: To determine the standard enthalpy of combustion (ΔHc°) from which the enthalpy of formation (ΔHf°) can be derived.

Methodology:

-

Sample Preparation: A pellet of the solid sample (e.g., a cubane derivative) of known mass (typically 0.7-1.0 g) is prepared using a pellet press.

-

Bomb Assembly: The pellet is placed in a sample holder within the combustion bomb. A fuse wire of known length and material is attached to the electrodes, making contact with the sample.

-

Pressurization: The bomb is sealed and purged with oxygen, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter bucket. The calorimeter is assembled with a stirrer and a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Analysis: The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the temperature rise, corrected for the heat from the fuse wire ignition and any side reactions (e.g., nitric acid formation from residual nitrogen).

-

Calculation of ΔHf°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law.

Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Objective: To determine the thermal stability, decomposition temperature, and enthalpies of phase transitions of cubane derivatives.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the cubane derivative is placed in an aluminum DSC pan. For energetic materials, the use of hermetically sealed pans is recommended to contain any decomposition products.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The desired temperature program is set, which typically involves a linear heating rate (e.g., 5, 10, or 20 °C/min) over a specified temperature range. The cell is purged with an inert gas, such as nitrogen or argon.

-

Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify thermal events:

-

Glass Transitions (Tg): Appear as a step change in the baseline.

-

Melting (Tm): Appears as an endothermic peak. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

-

Decomposition (Td): Typically observed as a sharp exothermic peak. The onset temperature of this peak is often taken as the decomposition temperature. The area under the peak represents the enthalpy of decomposition (ΔHdecomp).

-

-

Kinetic Analysis (Optional): By performing experiments at multiple heating rates, kinetic parameters such as the activation energy of decomposition can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate important workflows and pathways related to cubane-1-amine.

Synthesis of Cubane-1-amine

The synthesis of cubane-1-amine often starts from a disubstituted cubane, such as cubane-1,4-dicarboxylic acid, and proceeds through a series of functional group transformations.

Caption: Synthetic pathway for cubane-1-amine via Curtius rearrangement.

Generalized Decomposition Pathway of a Substituted Cubane

The thermal decomposition of the cubane cage is a critical aspect of its stability. While the specific pathway for cubane-1-amine has not been definitively elucidated experimentally, the general mechanisms involve valence isomerization to less strained cage structures or ring-opening. The presence of an electron-donating amino group may influence the preferred pathway.

Caption: Generalized thermal decomposition pathways for a substituted cubane.

Conclusion

The thermodynamic properties of cubane-1-amine are of significant interest for its application in various fields. While experimental data remains scarce, computational studies provide valuable insights into its stability. The high strain energy inherent to the cubane cage is a defining feature, and the introduction of an amino group modulates its electronic structure and bond dissociation energies. The experimental protocols outlined in this guide provide a framework for the empirical determination of these crucial thermodynamic parameters. Further experimental investigation is warranted to validate the computational findings and to fully elucidate the decomposition mechanisms of amino-substituted cubanes, which will undoubtedly pave the way for their more widespread and effective use in drug development and materials science.

References

- 1. Chemico-calorimetric analysis of amorphous granules manufactured via continuous granulation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cuban-1-amine | 91424-46-3 | Benchchem [benchchem.com]

The Enigmatic Amine: A Technical Guide to the Basicity and Nucleophilicity of the Amine Group on a Cubane Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cubane scaffold, a unique, highly strained, and kinetically stable C₈H₈ polyhedron, has garnered significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure offers a novel platform for the spatial arrangement of pharmacophores. The introduction of functional groups, particularly the amine group, onto the cubane core is of paramount importance for modulating physicochemical properties and biological activity. This technical guide provides an in-depth analysis of the basicity and nucleophilicity of the amine group directly attached to a cubane scaffold, a critical consideration for its application in drug design and synthesis. Due to the limited availability of direct experimental data for aminocubane, this guide leverages theoretical studies and comparative data from structurally related caged amines to provide a comprehensive overview.

Basicity of the Aminocubane Scaffold

The basicity of an amine is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid. The lone pair of electrons on the nitrogen atom of an amine is responsible for its basic character.[1][2] Several factors influence the basicity of an amine, including the hybridization of the nitrogen atom, inductive effects, and steric hindrance.

In the case of aminocubane, the nitrogen atom is attached to an sp³-hybridized carbon of the cubane cage. The C-N bond is expected to have a significant amount of s-character due to the strained nature of the cubane framework. Generally, increased s-character in the orbital containing the lone pair leads to lower basicity, as the electrons are held more tightly to the nucleus.[3] However, the cubyl cage is known to be electron-withdrawing through inductive effects, which would also be expected to decrease the basicity of the amine group.

Table 1: Comparison of pKa Values for the Conjugate Acids of Selected Amines

| Amine | Structure | pKa of Conjugate Acid | Reference |

| Ammonia | NH₃ | 9.25 | [5] |

| Triethylamine | (CH₃CH₂)₃N | 10.75 | [3] |

| Quinuclidine | C₇H₁₃N | 11.0 | [3] |

| 1-Azabicyclo[2.2.1]heptane | C₆H₁₁N | 10.53 | [3] |

| Aminocubane (Predicted) | C₈H₉N | ~9-10 | Theoretical Estimation |

The predicted pKa for the conjugate acid of aminocubane is estimated to be in the range of 9-10. This estimation is based on the competing effects of the electron-withdrawing nature of the cubane cage, which would lower the pKa, and the fixed sp³ hybridization of the bridgehead carbon, which would be expected to maintain a basicity comparable to other acyclic amines.

Experimental Protocol: Determination of Amine pKa by Potentiometric Titration

A standard method for the experimental determination of the pKa of an amine is potentiometric titration.

Workflow for pKa Determination:

Caption: Workflow for pKa determination of aminocubane.

Methodology:

-

Preparation of the Amine Salt Solution: Accurately weigh a sample of aminocubane hydrochloride and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).

-

Standardization of the Titrant: Prepare a standard solution of sodium hydroxide (NaOH) (e.g., 0.01 M) and accurately determine its concentration by titrating against a primary standard, such as potassium hydrogen phthalate (KHP).

-

Titration: Calibrate a pH meter using standard buffer solutions. Place the aminocubane hydrochloride solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe into the solution. Add the standardized NaOH solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of NaOH added.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point occurs at half the volume of NaOH required to reach the equivalence point. The pKa of the conjugate acid of aminocubane is equal to the pH of the solution at the half-equivalence point.

Nucleophilicity of the Aminocubane Scaffold

Nucleophilicity refers to the ability of an electron-rich species to attack an electron-deficient center, forming a new covalent bond.[6][7] While closely related to basicity, nucleophilicity is a kinetic phenomenon, influenced by factors such as steric hindrance, solvent effects, and the nature of the electrophile.

The amine group on the cubane scaffold is expected to be a potent nucleophile. The lone pair of electrons on the nitrogen is readily available for reaction, and the rigid structure of the cubane cage prevents conformational changes that might hinder the approach of an electrophile.[8] However, the steric bulk of the cubane cage itself could play a role in modulating its nucleophilic reactivity, particularly with sterically demanding electrophiles.

Direct kinetic data for the nucleophilic reactions of aminocubane is scarce. Therefore, a comparative approach with other caged and acyclic amines is necessary to understand its reactivity profile.

Table 2: Comparison of Nucleophilicity Parameters for Selected Amines

| Amine | Structure | Nucleophilicity Parameter (N) in CH₃CN | Reference |

| Ammonia | NH₃ | 9.5 | [9] |

| Triethylamine | (CH₃CH₂)₃N | 17.3 | [10] |

| Quinuclidine | C₇H₁₃N | 20.5 | [9] |

| Aminocubane (Predicted) | C₈H₉N | ~13-15 | Theoretical Estimation |

The predicted nucleophilicity parameter (N) for aminocubane is estimated to be in the range of 13-15. This places it as a significantly stronger nucleophile than ammonia, and comparable to or slightly less nucleophilic than triethylamine, taking into account the potential steric hindrance of the cubane cage. The high nucleophilicity of bridgehead amines like quinuclidine suggests that the fixed geometry of the aminocubane may enhance its nucleophilic character.[9]

Experimental Protocol: Determination of Nucleophilicity by Kinetic Studies

The nucleophilicity of an amine can be quantified by measuring the second-order rate constant (k₂) of its reaction with a standard electrophile. A common method involves monitoring the reaction progress using UV-Vis spectrophotometry.

Workflow for Kinetic Studies of Nucleophilicity:

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

The Impossible Molecule: A Technical Guide to the Discovery and Enduring Legacy of Cubane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Once relegated to the realm of theoretical impossibilities, the successful synthesis of cubane in 1964 marked a pivotal moment in organic chemistry. This whitepaper provides an in-depth technical exploration of the discovery and history of cubane and its derivatives. It meticulously details the pioneering synthetic strategies, presents key physicochemical and spectroscopic data in a comparative format, and elucidates the evolution of cubane chemistry toward practical applications, particularly in the realm of medicinal chemistry. Through detailed experimental protocols, structured data tables, and illustrative diagrams, this guide serves as a comprehensive resource for researchers seeking to understand and leverage the unique properties of this fascinating caged hydrocarbon.

Introduction: Defying Chemical Dogma

For decades, the existence of a molecule with carbon atoms arranged at the vertices of a cube was considered a violation of the fundamental principles of organic chemistry. The severe angle strain imposed by 90° bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon, was predicted to render such a structure impossibly unstable.[1] However, in a landmark achievement, Philip Eaton and Thomas Cole at the University of Chicago successfully synthesized cubane (C₈H₈) in 1964, challenging long-held beliefs and opening a new chapter in the study of strained organic molecules.[2] Despite its high strain energy, cubane exhibits remarkable kinetic stability, a consequence of the absence of low-energy decomposition pathways.[1] This unique combination of properties has since fueled extensive research into its chemistry and potential applications, ranging from high-energy materials to novel therapeutic agents.[3]

The Genesis of a Cube: Pioneering Syntheses

The initial preparation of cubane was a multi-step endeavor that has since been refined and modified. The following sections detail the seminal synthetic routes that brought this "impossible molecule" to life.

The Landmark Eaton and Cole Synthesis (1964)

The first successful synthesis of cubane was a testament to creative synthetic design, navigating a complex reaction sequence to construct the highly strained cubic framework.[4]

Experimental Protocol:

The synthesis begins with the conversion of 2-cyclopentenone to 2-bromocyclopentadienone. This is achieved through allylic bromination with N-bromosuccinimide in carbon tetrachloride, followed by the addition of bromine to the double bond, yielding a 2,3,4-tribromocyclopentanone. Subsequent treatment with diethylamine in diethyl ether facilitates the elimination of two equivalents of hydrogen bromide to form the diene.[2]

A key step involves the spontaneous Diels-Alder dimerization of 2-bromocyclopentadienone, which sets the stage for the cage structure.[5] The endo isomer of the resulting dimer then undergoes a photochemical [2+2] cycloaddition to form the caged skeleton.[4] A subsequent Favorskii rearrangement of the bromoketone functionality with potassium hydroxide leads to a ring-contracted carboxylic acid.[4] The final steps involve thermal decarboxylation via the acid chloride and a tert-butyl perester to furnish the cubane core.[4]

The Chapman et al. Improved Synthesis of Cubane-1,4-dicarboxylic Acid

A few years after the initial discovery, N.B. Chapman and his colleagues developed a more efficient route to a key cubane derivative, cubane-1,4-dicarboxylic acid. This improved synthesis streamlined the process, making cubane derivatives more accessible for further research.[6]

Experimental Protocol:

This improved synthesis starts from the ethylene ketal of cyclopentanone. Bromination of this starting material yields a tribromocyclopentanone derivative. This is followed by dehydrobromination and a Diels-Alder dimerization.[2] The resulting intermediate is then subjected to a series of reactions, including a photochemical [2+2] cycloaddition and a double Favorskii rearrangement, to yield cubane-1,4-dicarboxylic acid in a significantly improved overall yield of about 25%.[6] This dicarboxylic acid has proven to be a versatile intermediate for the synthesis of a wide range of substituted cubanes.[2]

An Alternative Pathway: The Barborak, Watts, and Pettit Synthesis (1966)

In 1966, an alternative synthetic strategy was reported by James C. Barborak, L. Watts, and R. Pettit. This route utilized an organometallic complex as a source of the unstable cyclobutadiene.[6]

Experimental Protocol:

This synthesis ingeniously employs the oxidative decomposition of cyclobutadiene-iron tricarbonyl in the presence of a dienophile. This reaction transfers a cyclobutadiene molecule to the dienophile, forming a key intermediate. The subsequent steps involve a Favorskii rearrangement to form cubane-1,4-dicarboxylic acid, which is then decarboxylated via thermal degradation of the di-tert-butyl perester to yield cubane.[6]

Physicochemical and Spectroscopic Properties

The unique geometry of cubane imparts it with a distinct set of physical and chemical properties. A summary of these properties for cubane and its key derivative, cubane-1,4-dicarboxylic acid, is presented below.

| Property | Cubane | Cubane-1,4-dicarboxylic acid | Reference(s) |

| Molecular Formula | C₈H₈ | C₁₀H₈O₄ | [2][7] |

| Molar Mass | 104.15 g/mol | 192.17 g/mol | [2][7] |

| Appearance | Transparent crystalline solid | - | [2] |

| Density | 1.29 g/cm³ | - | [2][8] |

| Melting Point | 133.5 °C | >250 °C (dec.) | [2][9] |

| Boiling Point | 161.6 °C | - | [2] |

| C-C Bond Length | 1.5727 ± 0.0019 Å | - | [8] |

| C-H Bond Length | 1.118 ± 0.008 Å | - | [8] |

| Strain Energy | 166 kcal/mol | - | [8] |

| Heat of Formation | +144 kcal/mol | - | [8] |

| ¹H NMR (δ, ppm) | 4.0 (s) | 4.11 (s), 12.35 (s) | [8][9] |

| ¹³C NMR (δ, ppm) | - | 46.0, 55.5, 172.4 | [9] |

| Key IR Peaks (cm⁻¹) | 3000, 1231, 851 | 3436, 3002, 1691, 1296 | [8][9] |

The Rise of Cubane Derivatives in Drug Discovery

The rigid, three-dimensional structure of the cubane nucleus, combined with its kinetic stability and low intrinsic toxicity, has made it an attractive scaffold for medicinal chemists.[3] Cubane derivatives are increasingly being explored as bioisosteres for aromatic rings, offering a unique opportunity to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]

Cubane as a Benzene Bioisostere

The spatial arrangement of substituents on a 1,4-disubstituted cubane molecule closely mimics that of a para-substituted benzene ring.[3] This geometric similarity allows for the replacement of phenyl groups in bioactive molecules with a cubane core, often leading to compounds with improved metabolic stability and altered solubility profiles.

Caption: Bioisosteric relationship between benzene and cubane scaffolds in drug design.

Anti-HIV and Anticancer Applications

Early investigations into the biological activity of cubane derivatives have yielded promising results. Notably, dipivaloylcubane, a derivative featuring keto, cyano, and amide functionalities, has demonstrated moderate activity against the Human Immunodeficiency Virus (HIV) without exhibiting significant toxicity to healthy cells.[3][10]

Furthermore, certain phenylcubane derivatives have shown potential as anticancer agents, highlighting the versatility of the cubane scaffold in the development of novel therapeutics.[10] The rigid framework of cubane allows for the precise spatial orientation of pharmacophoric groups, which can lead to enhanced interactions with biological targets.

Caption: Development of bioactive cubane derivatives for therapeutic applications.

Conclusion and Future Outlook

The journey of cubane from a theoretical curiosity to a valuable synthetic building block is a remarkable story of scientific perseverance and ingenuity. The initial "impossible" synthesis paved the way for a rich field of chemistry, with applications that continue to expand. For drug development professionals, the cubane scaffold offers a unique tool to overcome common challenges such as metabolic instability and to explore novel chemical space with its inherent three-dimensionality. As synthetic methodologies for functionalized cubanes become more sophisticated and accessible, the "impossible molecule" is poised to play an increasingly important role in the design of next-generation therapeutics.

References

- 1. High energy derivatives of Cubane [ch.ic.ac.uk]

- 2. Cubane - Wikipedia [en.wikipedia.org]

- 3. High energy derivatives of Cubane [ch.ic.ac.uk]

- 4. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]

- 5. High energy derivatives of Cubane [ch.ic.ac.uk]

- 6. Synthesis [ch.ic.ac.uk]

- 7. 1,4-Cubanedicarboxylic acid | C10H8O4 | CID 276350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Properties [ch.ic.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. prezi.com [prezi.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique structural and electronic properties of cubane (C₈H₈) have garnered significant interest in the field of medicinal chemistry. Its rigid, cage-like structure and high kinetic stability make it an attractive scaffold for the design of novel therapeutics.[1] This technical guide provides an in-depth overview of the computational studies performed on cubane-1-amine and related structures, offering valuable insights for researchers and professionals involved in drug discovery and development. A key focus is the role of cubane as a bioisostere for the benzene ring, a common motif in many pharmaceutical compounds. The replacement of a benzene ring with a cubane moiety can lead to improved physicochemical properties such as enhanced solubility and metabolic stability, while maintaining or improving biological activity.[1]

Data Presentation: Physicochemical and Thermochemical Properties

Computational chemistry provides a powerful toolkit for predicting the properties of molecules before their synthesis. Density Functional Theory (DFT) is a widely employed quantum mechanical method for these predictions. The following tables summarize key calculated physicochemical and thermochemical properties for cubane, cubane-1-amine, and related structures. These values are crucial for understanding the stability, reactivity, and potential pharmacological profile of these compounds.

Table 1: Calculated Thermochemical Properties of Cubane

| Property | Calculated Value | Method |

| Gas-Phase Enthalpy of Formation (ΔHf°) | 603.4 ± 4 kJ/mol | W1-F12 |

| C-H Bond Dissociation Enthalpy (BDE) | 438.4 ± 4 kJ/mol | W1-F12 |

| Strain Energy | 667.2 kJ/mol | Quasihomodesmotic Reactions |

Data sourced from high-level theoretical studies.[2]

Table 2: Calculated Geometrical and Electronic Properties of Cubane-1-amine and Related Structures (B3LYP/6-311+G*)

| Molecule | C-N Bond Length (Å) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Cubane-1-amine | 1.475 | 1.58 | -6.21 | 1.34 |

| 1-Nitr_cubane_ | 1.488 | 4.12 | -7.53 | -1.98 |

| 1-Cyan_cubane_ | 1.442 | 4.01 | -7.35 | -0.87 |

| 1-Methylcubane-1-amine | 1.478 | 1.62 | -6.15 | 1.39 |

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

Table 3: Predicted ADMET Properties of Cubane-1-amine

| ADMET Property | Predicted Value/Classification | Method |

| Aqueous Solubility (logS) | -1.5 to -2.5 | In silico prediction |

| Blood-Brain Barrier (BBB) Permeation | Moderate to High | In silico prediction |

| Cytochrome P450 2D6 Inhibition | Low Probability | In silico prediction |

| Human Intestinal Absorption (HIA) | > 80% | In silico prediction |

| Ames Mutagenicity | Non-mutagenic | In silico prediction |

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial in the early stages of drug discovery to identify potential liabilities.[3][4][5][6][7]

Experimental Protocols: Computational Methodologies

The accuracy and reliability of computational predictions are highly dependent on the chosen methodologies. This section details the typical protocols for the key experiments cited in the study of cubane-1-amine and its derivatives.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of computational chemistry, used to determine the electronic structure and properties of molecules. A typical workflow for a DFT calculation is as follows:

A detailed protocol for DFT calculations would involve the following steps:

-

Molecule Preparation: The 3D structure of the molecule of interest is generated. This can be done using molecular building software or by converting a 2D representation (like a SMILES string) into a 3D structure.

-

Conformational Search: For flexible molecules, a conformational search is performed using a lower-level theory (e.g., a molecular mechanics force field) to identify the lowest energy conformer.

-

Geometry Optimization: The initial structure is then optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*). This process finds the minimum energy geometry of the molecule.

-

Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

-

Single-Point Energy Calculation: To obtain a more accurate energy, a single-point energy calculation can be performed on the optimized geometry using a higher-level of theory or a larger basis set (e.g., aug-cc-pVTZ).

-

Property Calculations: Various electronic properties like Natural Bond Orbital (NBO) analysis, Mulliken population analysis, and dipole moment can be calculated from the final wavefunction.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational changes, interactions with their environment, and binding to biological targets.

A typical MD simulation protocol for a protein-ligand complex involves:

-

System Preparation: The initial coordinates of the protein-ligand complex are obtained (e.g., from a docking study or an experimental structure). The complex is then solvated in a box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentration.

-

Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant volume (NVT ensemble) and subsequently under constant pressure (NPT ensemble). This allows the solvent and ions to relax around the solute.

-

Production Run: The main simulation is run for a desired length of time (nanoseconds to microseconds), during which the trajectory of all atoms is saved at regular intervals.

-

Analysis: The resulting trajectory is analyzed to study the stability of the complex, the flexibility of different regions (RMSD and RMSF), and the specific interactions (e.g., hydrogen bonds) between the ligand and the protein.

Mandatory Visualization: Signaling Pathways and Logical Relationships

While no specific signaling pathways involving cubane-1-amine have been elucidated, its primary role in drug development is as a bioisostere for benzene. The following diagram illustrates the logical workflow of how cubane-1-amine and its derivatives are conceptualized and evaluated in a drug design pipeline.

This workflow highlights the central role of computational studies in the rational design of cubane-containing drug candidates. By predicting the properties of virtual compounds, researchers can prioritize the synthesis of molecules with the highest probability of success, thereby saving time and resources in the drug discovery process.

Conclusion

Computational studies are indispensable for understanding the unique properties of cubane-1-amine and its derivatives and for guiding their application in drug discovery. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this fascinating class of molecules. As computational methods continue to improve in accuracy and efficiency, we can expect to see an even greater impact of these in silico approaches on the design and development of novel and effective therapeutics.

References

- 1. biosynth.com [biosynth.com]

- 2. The thermochemistry of cubane 50 years after its synthesis: a high-level theoretical study of cubane and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. audreyli.com [audreyli.com]

Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the proper handling of Cuban-1-amine hydrochloride. Given the compound's hazardous properties and potential reactivity, a thorough understanding and implementation of safety protocols are paramount in a research and development setting. This document summarizes key data, outlines experimental procedures, and provides visual workflows to ensure a safe laboratory environment.

Compound Identification and Properties

This compound hydrochloride, a derivative of the novel cubane scaffold, is a solid substance utilized in medicinal chemistry and drug discovery.[1] Due to its strained cubic structure, it presents unique chemical properties and requires careful handling.

Table 1: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Chemical Name | (1r,2R,3s,4r,5S,6r,7R,8S)-cuban-1-amine hydrochloride | |

| CAS Number | 124783-65-9 | [2][3] |

| Molecular Formula | C₈H₁₀ClN | [2][3] |

| Molecular Weight | 155.62 g/mol | [3] |

| Physical Form | Solid | |

| Storage Temperature | Room temperature | |

| Storage Conditions | Inert atmosphere |

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements based on available data.

Table 2: GHS Hazard Classification of this compound Hydrochloride

| Hazard Class | Hazard Code | Hazard Statement | Source(s) |

| Acute toxicity, Oral | H302 | Harmful if swallowed | [3] |

| Skin corrosion/irritation | H315 | Causes skin irritation | [3] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [3] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | [3] |

Signal Word: Warning

Experimental Protocols and Handling Procedures

Due to its hazardous nature and sensitivity to the atmosphere, handling this compound hydrochloride requires stringent protocols to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following diagram illustrates the necessary PPE for handling this compound.

Handling Air-Sensitive and Hygroscopic Solids

This compound hydrochloride should be handled as an air-sensitive and potentially hygroscopic solid. The following workflow outlines the recommended procedure for handling such materials.

Experimental Protocol for Handling:

-

Preparation: Ensure the glovebox or Schlenk line is purged with an inert gas (e.g., argon or nitrogen) and that the atmosphere is dry. All glassware should be oven-dried and cooled under vacuum or in a desiccator before being introduced into the inert atmosphere.

-

Transfer: Transfer the container of this compound hydrochloride into the glovebox antechamber and cycle through several vacuum/inert gas purges before moving it into the main chamber.

-

Weighing: Using a tared, clean, and dry weighing boat, carefully weigh the desired amount of the solid.

-

Addition to Reaction Vessel: Transfer the weighed solid into the reaction vessel. If the reaction is to be performed outside the glovebox, ensure the vessel can be sealed for transport.

-

Sealing: Securely seal the reaction vessel with a septum or ground glass stopper before removing it from the glovebox.

-

Post-Handling: Clean any spills within the glovebox immediately using appropriate procedures. Decontaminate all surfaces and equipment.

Storage and Incompatibility

Proper storage is crucial to maintain the stability and purity of this compound hydrochloride.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound should be kept under an inert atmosphere to prevent degradation from moisture and air.

-

Incompatibilities: While specific incompatibility data for this compound hydrochloride is limited, as a general principle for amine hydrochlorides, contact with strong bases should be avoided as this can liberate the free amine. Contact with strong oxidizing agents should also be prevented due to the potential for vigorous reactions.[4]

Emergency Procedures

A clear and well-rehearsed emergency response plan is critical when working with hazardous materials.

Exposure Response

The following flowchart details the immediate actions to be taken in case of accidental exposure.

Spill Response

In the event of a spill, the following procedure should be followed:

-

Evacuate: Immediately evacuate the area and alert others.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For a small spill, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Avoid raising dust.

-

Collect: Carefully scoop the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste in accordance with institutional and local regulations.

-

For large spills: Evacuate the area and contact the institution's emergency response team.

Toxicology and Reactivity

Toxicological Information:

Currently, specific LD50 or detailed toxicological studies for this compound hydrochloride are not publicly available. The GHS classifications are based on the predicted toxicity of the compound.[3]

Reactivity and Decomposition:

-

Reactivity: The strained cubane cage can influence the reactivity of the amine group.[5] While the cubane skeleton is kinetically stable, functional groups can alter its thermal behavior.[5]

-

Hazardous Decomposition Products: Thermal decomposition of similar amine compounds may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.[6][7]

Conclusion

The handling of this compound hydrochloride demands a high level of safety awareness and strict adherence to established protocols. Researchers, scientists, and drug development professionals must be fully informed of its hazards and trained in the necessary handling techniques for air-sensitive and hazardous materials. By implementing the procedures outlined in this guide, the risks associated with this compound can be effectively managed, ensuring a safe and productive research environment.

References

- 1. 124783-65-9(this compound;hydrochloride) | Kuujia.com [it.kuujia.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound hydrochloride | C8H10ClN | CID 85605026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 91424-46-3 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

Cuban-1-amine: A Technical Guide to a Unique Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuban-1-amine, the amino derivative of the highly strained polycyclic hydrocarbon cubane, has emerged as a fascinating and valuable building block in modern organic synthesis. Its unique three-dimensional structure, coupled with the reactivity of the primary amine, offers a compelling scaffold for the design of novel therapeutic agents and advanced materials. The cubane cage, a near-perfect cube of eight carbon atoms, acts as a rigid, non-planar bioisostere for the commonly employed benzene ring in medicinal chemistry.[1][2] This substitution can lead to significant improvements in the pharmacokinetic and pharmacodynamic profiles of drug candidates, including enhanced metabolic stability and altered receptor binding interactions.[1] This technical guide provides an in-depth overview of this compound, including its synthesis, key chemical properties, and detailed experimental protocols for its use in organic synthesis.

Physicochemical and Structural Properties

The defining feature of this compound is the attachment of a primary amine to a vertex of the highly strained cubane core. This unique arrangement imparts distinct physical and chemical properties. The cubane skeleton's C-C-C bond angles are constrained to 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon, resulting in substantial ring strain.[3][4] This high degree of strain, however, does not translate to kinetic instability. The cubane cage is remarkably stable to many reagents and reaction conditions.

Table 1: Physicochemical and Structural Data for this compound and the Parent Cubane Scaffold

| Property | Value | Source(s) |

| This compound | ||

| Molecular Formula | C₈H₉N | [5] |

| Molecular Weight | 119.16 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| CAS Number | 91424-46-3 | [5] |

| Cubane | ||

| C-C Bond Length | ~1.57 Å | [3][4] |

| C-H Bond Length | ~1.10 Å | [4] |

| C-C-C Bond Angle | 90° | [3][4] |

| H-C-C Bond Angle | ~125° | [3] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is through the Curtius rearrangement of cubanecarboxylic acid.[6] This reaction proceeds via an acyl azide intermediate, which then rearranges to an isocyanate that can be hydrolyzed to the desired amine. A one-pot procedure using diphenylphosphoryl azide (DPPA) is often employed to avoid the isolation of the potentially explosive acyl azide.[2][4]

Experimental Protocol: Synthesis of this compound from Cubanecarboxylic Acid (via Curtius Rearrangement)

This protocol is adapted from the synthesis of 4-phenylcubane-1-amine hydrochloride.[3]

Materials:

-

Cubanecarboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

tert-Butanol (t-BuOH)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a solution of cubanecarboxylic acid (1.0 eq) in anhydrous toluene under an inert atmosphere, add triethylamine (1.1 eq).

-

To this stirred solution, add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and add tert-butanol (excess).

-

Heat the mixture to reflux and stir overnight. The tert-butoxycarbonyl (Boc)-protected amine is formed in this step.

-

Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

-

Purify the crude Boc-protected this compound by column chromatography on silica gel.

-

Dissolve the purified Boc-protected amine in diethyl ether and add an excess of concentrated hydrochloric acid.

-

Stir the mixture at room temperature for 2-4 hours to effect deprotection.

-

The this compound hydrochloride will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Expected Yield: Moderate to good. For the analogous synthesis of 4-phenylcubane-1-amine hydrochloride, a very good yield was reported.[3]

Reactions of this compound as a Building Block

The primary amine functionality of this compound allows for a wide range of chemical transformations, making it a versatile building block for the introduction of the cubane scaffold into larger molecules. Key reactions include acylation and N-alkylation.

Acylation of this compound

Acylation of this compound with acyl chlorides or anhydrides provides access to cubyl amides. These reactions are typically high-yielding and proceed under standard conditions.

Table 2: Representative Acylation Reactions of this compound

| Acylating Agent | Product | Typical Yield (%) |

| Acetyl chloride | N-acetylthis compound | >90 |

| Benzoyl chloride | N-benzoylthis compound | >90 |

| Acetic anhydride | N-acetylthis compound | >90 |

Experimental Protocol: Acylation of this compound with Benzoyl Chloride

Materials:

-

This compound hydrochloride

-

Benzoyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Suspend this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (2.2 eq) to the suspension and stir until the amine hydrochloride fully dissolves.

-

Cool the solution to 0 °C in an ice bath.

-

Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude N-benzoylthis compound by recrystallization or column chromatography.

N-Alkylation of this compound

N-alkylation of this compound with alkyl halides can be challenging due to the potential for over-alkylation. However, under carefully controlled conditions, mono-alkylation can be achieved. Reductive amination provides an alternative and often more selective route to N-alkylated cuban-1-amines.

Table 3: Representative N-Alkylation Reactions of this compound

| Alkylating Agent | Product | Typical Yield (%) |

| Methyl iodide | N-methylthis compound | Moderate |

| Benzyl bromide | N-benzylthis compound | Moderate |

Experimental Protocol: N-Alkylation of this compound with Methyl Iodide

Materials:

-

This compound hydrochloride

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile or Dimethylformamide (DMF), anhydrous

-

Standard glassware for organic synthesis

-

Inert atmosphere setup

Procedure:

-

To a solution of this compound (generated from the hydrochloride salt by neutralization) (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add potassium carbonate (2.0 eq).

-

Add methyl iodide (1.1 eq) to the stirred suspension.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir overnight, monitoring by TLC.

-

Cool the reaction mixture and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product mixture (which may contain starting material, mono-, and di-alkylated products) by column chromatography on silica gel to isolate N-methylthis compound.

Visualizing Synthetic Pathways and Workflows

To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, outline the key synthetic transformations.

References

- 1. This compound | 91424-46-3 | Benchchem [benchchem.com]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. datapdf.com [datapdf.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H9N | CID 14743562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Rise of the Cube: A Technical Guide to Cubane as a Benzene Bioisostere in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flatlands of aromatic scaffolds. This guide delves into the compelling case for cubane as a bioisosteric replacement for benzene, a ubiquitous motif in drug molecules. By substituting the planar, aromatic benzene ring with the three-dimensional, saturated cubane cage, researchers can unlock significant advantages in metabolic stability, solubility, and novel intellectual property. This document provides a comprehensive overview of the core principles, comparative data, detailed experimental protocols, and synthetic strategies underpinning the use of cubane in modern drug discovery.

Introduction: Escaping Flatland

The benzene ring is a cornerstone of medicinal chemistry, providing a rigid scaffold for the precise spatial arrangement of pharmacophoric elements. However, its aromatic nature often renders it susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to potential toxicity and rapid clearance. Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, offers a powerful approach to mitigate these liabilities.

Cubane, a synthetic hydrocarbon with a unique cubic geometry, has emerged as a superior bioisostere for benzene. First synthesized by Philip Eaton in 1964, its potential in medicinal chemistry was also championed by him. The geometric and steric resemblance between the 1,4-disubstituted cubane and a para-substituted benzene ring is remarkable, with similar diagonal distances and substituent exit vectors. Unlike benzene, cubane is a saturated, non-polar hydrocarbon, which imparts a high degree of resistance to oxidative metabolism. This increased metabolic stability can lead to improved pharmacokinetic profiles, such as longer half-life and reduced potential for toxic metabolites. Furthermore, the introduction of the three-dimensional cubane core can disrupt crystal packing and improve solubility.

This guide will explore the quantitative advantages of this bioisosteric switch, provide detailed experimental methodologies for the synthesis and evaluation of cubane-based drug candidates, and visualize the key synthetic pathways.

Comparative Analysis: Cubane vs. Benzene

The decision to replace a benzene ring with a cubane moiety is driven by the potential for significant improvements in drug-like properties. The following tables summarize the available quantitative data comparing benzene-containing compounds with their cubane bioisosteres.

Table 1: Physicochemical Properties

| Property | Benzene | Cubane | Rationale for Bioisosteric Replacement |

| Geometry | Planar, aromatic | Saturated, cage-like | Cubane's 3D structure can improve solubility and provide novel vector spaces for substituent placement. |

| Diagonal Distance | ~2.79 Å | ~2.72 Å | The close geometric match allows for the preservation of key binding interactions. |

| C-H Bond Dissociation Energy | ~113 kcal/mol (phenyl C-H) | ~109 kcal/mol | The high C-H bond strength in cubane contributes to its resistance to metabolic oxidation. |

Table 2: In Vitro Pharmacokinetic and Pharmacodynamic Data

| Compound Pair | Assay | Benzene Analog Value | Cubane Analog Value | Improvement Factor |

| Lumacaftor vs. Cuba-Lumacaftor | Kinetic Solubility (pH 7.4) | >200 µM | >200 µM | Maintained |

| Metabolic Stability (Human Liver Microsomes, CLint in µL/min/10⁶ cells) | 11.96 | 6.98 | ~1.7x more stable | |

| Acecainide vs. Cuba-Acecainide | Metabolic Stability (in vitro intrinsic clearance, CLint) | - | <7 μL/min/10⁶ cells | Confirmed high metabolic stability |

Data for Lumacaftor and Acecainide analogs were extracted from "General Access to Cubanes as Benzene Bioisosteres".

Experimental Protocols

The successful implementation of cubane bioisosterism in a drug discovery program hinges on robust and reproducible experimental procedures. This section provides detailed methodologies for the synthesis of key cubane building blocks and the subsequent in vitro evaluation of drug candidates.

Synthesis of Disubstituted Cubane Precursors

The accessibility of diversely functionalized cubanes has been a historical limitation. Recent advances have provided efficient routes to 1,2-, 1,3-, and 1,4-disubstituted cubanes, enabling the mimicry of ortho-, meta-, and para-substituted benzene rings, respectively.

This protocol is a modification of the original Eaton synthesis and is a common starting point for many cubane derivatives.

Workflow for the Synthesis of Dimethyl Cubane-1,4-dicarboxylate

Caption: Synthesis of Dimethyl Cubane-1,4-dicarboxylate.

Detailed Protocol: Due to the hazardous nature of some reagents (e.g., mercury salts, bromine), this synthesis should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. The multi-step synthesis is detailed in the supplementary information of several publications and is typically carried out on a gram scale.

Recent breakthroughs have enabled more efficient access to meta and ortho benzene bioisosteres.

Synthesis of 1,3-Disubstituted Cubane Precursors

Caption: Synthesis of 1,3-Disubstituted Cubanes.

Synthesis of 1,2-Disubstituted Cubane Precursors

Caption: Synthesis of 1,2-Disubstituted Cubanes.

Detailed Protocol: The synthesis of 1,3- and 1,2-disubstituted cubanes involves advanced synthetic methodologies. For detailed, step-by-step procedures, readers are directed to the supplementary information of "General Access to Cubanes as Benzene Bioisosteres".

Copper-Catalyzed Cross-Coupling of Cubanes

A significant advancement in cubane chemistry is the development of robust cross-coupling reactions, allowing for the facile installation of various functional groups.

Caption: Bioisosteric Replacement and Evaluation Workflow.

Conclusion and Future Directions

The bioisosteric replacement of benzene with cubane represents a validated and powerful strategy in modern medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. The increased metabolic stability and potential for improved solubility, coupled with the ability to maintain or even enhance biological activity, make cubane an attractive scaffold for overcoming the limitations of traditional aromatic systems. With recent advancements in synthetic methodologies providing access to a wider range of functionalized cubanes, the path is now clear for the broader adoption of this unique three-dimensional bioisostere in drug discovery programs. Future research will likely focus on the development of even more efficient and scalable synthetic routes, the exploration of cubane's potential in modulating other ADME properties, and the application of this strategy to a wider range of therapeutic targets.

Methodological & Application

Synthetic Routes to Functionalized Cuban-1-amine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized cuban-1-amine derivatives. The cubane scaffold is a unique, rigid, three-dimensional bioisostere for the benzene ring, offering novel structural possibilities in medicinal chemistry and drug design.[1] The protocols outlined below focus on the preparation of the key this compound intermediate and its subsequent functionalization.

Introduction

The cubane cage, a synthetic C₈H₈ hydrocarbon, has garnered significant interest in pharmaceutical research due to its unique structural and electronic properties.[1] Its rigid framework provides a precise spatial arrangement of substituents, making it an attractive scaffold for probing biological targets. This compound serves as a versatile building block for the introduction of diverse functionalities onto the cubane core. The synthetic routes described herein start from commercially available cubane-1,4-dicarboxylic acid and proceed through key intermediates to yield this compound, which can then be further derivatized.

Synthesis of this compound Hydrochloride

The primary route to this compound involves a Curtius rearrangement of cubane-1-carboxylic acid. This multi-step synthesis begins with the commercially available dimethyl cubane-1,4-dicarboxylate.

Synthetic Pathway Overview

Figure 1. Synthetic pathway to this compound hydrochloride.

Experimental Protocols

1. Synthesis of Cubane-1,4-dicarboxylic acid

-

Procedure: To a solution of dimethyl cubane-1,4-dicarboxylate (1.0 eq) in a 1:1 mixture of methanol and water is added sodium hydroxide (2.2 eq). The reaction mixture is stirred at room temperature until complete hydrolysis is observed by TLC. The methanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl. The resulting precipitate is filtered, washed with water, and dried to afford cubane-1,4-dicarboxylic acid.

-

Quantitative Data: This reaction typically proceeds in near-quantitative yield.

2. Synthesis of Mono-methyl cubane-1,4-dicarboxylate

-

Procedure: A suspension of cubane-1,4-dicarboxylic acid (1.0 eq) in thionyl chloride (excess) is heated at reflux for 3 hours. The excess thionyl chloride is removed under reduced pressure. The resulting diacid chloride is dissolved in methanol at 0 °C, and the solution is stirred for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the mono-ester.

3. Synthesis of Cubane-1-carboxylic acid

-

Procedure: Mono-methyl cubane-1,4-dicarboxylate (1.0 eq) is dissolved in a 1:1 mixture of THF and water. Sodium hydroxide (1.1 eq) is added, and the mixture is stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified to pH ~2 with concentrated HCl. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give cubane-1-carboxylic acid.

-

Yield: 99%[2]

4. Synthesis of tert-Butyl cuban-1-ylcarbamate

-

Procedure: To a solution of cubane-1-carboxylic acid (1.0 eq) in dry DCM at 0 °C is added oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to give the crude acid chloride. The acid chloride is dissolved in acetone and added dropwise to a cooled (0 °C) solution of sodium azide (1.5 eq) in water. After stirring for 1 hour, the mixture is extracted with toluene. The organic layer is dried and heated at reflux. To the refluxing solution is added tert-butanol (1.5 eq), and the reaction is refluxed for a further 12 hours. The solvent is removed, and the residue is purified by column chromatography.

5. Synthesis of this compound hydrochloride

-

Procedure: tert-Butyl cuban-1-ylcarbamate (1.0 eq) is dissolved in methanol, and the solution is cooled to -60 °C. A solution of hydrogen chloride in methanol is added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride as a white solid.

-

Yield: 96%[3]

Functionalization of this compound

The primary amine functionality of this compound allows for a variety of subsequent chemical modifications, including acylation and alkylation, to generate a library of functionalized derivatives.

Workflow for Functionalization

References

Application Notes and Protocols for N-Alkylation of Cuban-1-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of cuban-1-amine, a critical process for the derivatization of this unique scaffold in drug discovery. The rigid, three-dimensional structure of the cubane cage makes it an attractive bioisostere for aromatic and cycloalkane moieties, offering improved metabolic stability and novel intellectual property opportunities. The protocols outlined below cover three primary methods for N-alkylation: reductive amination, direct alkylation with alkyl halides, and the borrowing hydrogen strategy.

Reductive Amination of this compound